O-(cyclopropylmethyl)hydroxylamine
Description
Contextual Significance of Hydroxylamine (B1172632) Derivatives in Organic Synthesis
Hydroxylamine (NH₂OH) and its derivatives are a cornerstone of organic synthesis, playing a crucial role in the construction of a wide array of functional groups and molecular frameworks. ontosight.aibritannica.com They are oxygenated derivatives of ammonia (B1221849) and are utilized in the synthesis of oximes from aldehydes and ketones. britannica.com These oximes can be readily reduced to amines, which are fundamental components of dyes, plastics, and pharmaceuticals. britannica.com
Hydroxylamine derivatives serve as versatile reagents in numerous transformations, including:
Oxime Formation: The reaction of hydroxylamines with aldehydes and ketones to form oximes is a classic and highly useful transformation. wikipedia.org Oximes are stable compounds that can be further converted into other functional groups, such as amines and nitriles, or used as protecting groups.
N-Heterocycle Synthesis: Hydroxylamine derivatives are key precursors in the synthesis of various nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and natural products. nih.govrsc.org
C-N Bond Formation: Modern organic synthesis heavily relies on the efficient formation of carbon-nitrogen bonds. Hydroxylamine derivatives are increasingly employed in novel C-N bond-forming reactions, often catalyzed by transition metals. organic-chemistry.org
Rearrangement Reactions: Certain hydroxylamine derivatives can undergo synthetically powerful rearrangement reactions, such as the Beckmann rearrangement of oximes to amides and the Neber rearrangement. wikipedia.org
The ability of hydroxylamine and its derivatives to act as both nucleophiles and electrophiles, depending on the reaction conditions and the nature of the substituents, underscores their immense value in the synthetic chemist's toolbox. nih.gov
Overview of the Cyclopropylmethyl Moiety in Chemical Scaffolds
The cyclopropylmethyl group, a three-membered carbocyclic ring attached to a methylene (B1212753) group, is a privileged structural motif in medicinal chemistry and materials science. longdom.org Its incorporation into molecular scaffolds can have profound effects on the parent molecule's properties.
Key attributes of the cyclopropylmethyl moiety include:
Conformational Rigidity: The strained three-membered ring imparts a degree of conformational rigidity, which can be advantageous in drug design by locking a molecule into a bioactive conformation.
Metabolic Stability: The cyclopropyl (B3062369) group is generally more resistant to metabolic degradation compared to larger alkyl groups, which can lead to improved pharmacokinetic profiles of drug candidates.
Modulation of Physicochemical Properties: The introduction of a cyclopropylmethyl group can influence a molecule's lipophilicity, solubility, and other physicochemical properties, which are critical for drug absorption, distribution, metabolism, and excretion (ADME).
Unique Electronic Properties: The "banana bonds" of the cyclopropane (B1198618) ring exhibit electronic properties that are intermediate between those of a double bond and a single bond. This can influence the reactivity and binding interactions of the molecule.
The cyclopropylamine (B47189) substructure, in particular, is found in a number of therapeutic agents, highlighting the importance of this moiety in the development of new drugs. longdom.org
Scope and Academic Relevance of O-(cyclopropylmethyl)hydroxylamine Research
Research into this compound sits (B43327) at the nexus of the aforementioned fields. The unique combination of the reactive hydroxylamine functionality and the structurally significant cyclopropylmethyl group makes this compound a particularly interesting subject of study.
Recent research has demonstrated the utility of this compound as a precursor for britannica.combritannica.com-sigmatropic rearrangements, leading to the synthesis of N-heterocycles. nih.govrsc.orgrsc.org These reactions are highly efficient and atom-economical, making them attractive for the construction of complex molecular architectures. nih.govrsc.org A scalable synthesis of O-cyclopropyl hydroxylamines has been developed, making these compounds more accessible for research and development. nih.govrsc.orgrsc.org
The stability of this compound, particularly when stored as its hydrochloride salt, further enhances its practicality as a synthetic intermediate. rsc.org Ongoing research continues to explore the full synthetic potential of this compound, with a focus on developing new methodologies for its incorporation into a diverse range of molecular targets. The investigation of its reactivity and applications is a testament to the ongoing quest for novel and efficient synthetic tools in chemical research.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
O-(cyclopropylmethyl)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c5-6-3-4-1-2-4/h4H,1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHNRUSMOYCDMJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70457845 | |
| Record name | O-(cyclopropylmethyl)hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70457845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75647-90-4 | |
| Record name | O-(cyclopropylmethyl)hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70457845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-(cyclopropylmethyl)hydroxylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for O Cyclopropylmethyl Hydroxylamine and Its Derivatives
Direct Synthesis Strategies
Direct synthesis strategies offer efficient pathways to O-(cyclopropylmethyl)hydroxylamine, with a notable emphasis on building the cyclopropyl (B3062369) ring onto a precursor containing the N-O linkage. Initial attempts to form the O-cyclopropyl bond through methods like O-alkylation with bromocyclopropane (B120050) or cross-coupling with cyclopropyl boronic acid proved unsuccessful. nih.gov This led to the development of a more innovative and effective approach centered on the cyclopropanation of an olefin. nih.govrsc.org
Scalable and Robust Synthetic Routes for O-Cyclopropyl Hydroxylamines
A significant breakthrough in the synthesis of O-cyclopropyl hydroxylamines has been the establishment of a novel, gram-scale synthetic route. nih.govrsc.orgdntb.gov.ua This method is designed to be robust and scalable, making these compounds readily accessible for further applications. nih.govrsc.org The strategy hinges on a three-step sequence involving olefin cyclopropanation, followed by the release of the desired hydroxylamine (B1172632). rsc.org This process has been successfully applied to produce both the unsubstituted parent compound and various ring-substituted derivatives, which are noted to be bench-stable and can be stored for extended periods. nih.govrsc.org
Olefin Cyclopropanation Approaches
The core of the scalable synthesis is the cyclopropanation of an olefinic precursor. nih.gov This cheletropic reaction creates the defining cyclopropane (B1198618) ring of the target molecule. wikipedia.org The choice of substrate and reaction conditions is critical for achieving high efficiency and yield. nih.govrsc.org
The cyclopropanation is effectively carried out using a Simmons-Smith-type reaction. rsc.org This classic method involves an organozinc carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple, which reacts with an alkene to form a cyclopropane ring stereospecifically. wikipedia.orgtcichemicals.com For the synthesis of O-cyclopropyl hydroxylamine precursors, an important modification involves the use of trifluoroacetic acid as an additive. nih.govrsc.org This acidic additive was found to be crucial for achieving efficient cyclopropanation of the chosen substrate. rsc.org The reaction is generally subject to steric effects, but the presence of nearby directing groups can influence the stereochemical outcome. wikipedia.org
The ideal substrate for this cyclopropanation was identified as 2-(vinyloxy)isoindoline-1,3-dione. nih.govrsc.org This precursor is advantageous because it already contains the necessary N-O-vinyl group. rsc.org The use of this substrate in the modified Simmons-Smith reaction leads to the formation of 2-cyclopropoxyisoindoline-1,3-dione. rsc.org This approach has been successfully extended to a variety of substituted 2-(vinyloxy)isoindoline-1,3-diones, allowing for the synthesis of ring-substituted O-cyclopropyl hydroxylamine derivatives with high yields. nih.govrsc.org Both aliphatic and aromatic substituents on the vinyl group are well-tolerated in the reaction. rsc.org
Table 1: Synthesis of Substituted 2-cyclopropoxyisoindoline-1,3-dione Derivatives rsc.org
| Entry | Substrate (Precursor) | Product | Yield (%) |
| 1 | 2-(vinyloxy)isoindoline-1,3-dione | 2-cyclopropoxyisoindoline-1,3-dione | 85 |
| 2 | 2-(1-phenylvinyloxy)isoindoline-1,3-dione | 2-(1-phenylcyclopropoxy)isoindoline-1,3-dione | 81 |
| 3 | 2-((E)-styryloxy)isoindoline-1,3-dione | 2-((1R,2S)-rel-2-phenylcyclopropoxy)isoindoline-1,3-dione | 95 |
| 4 | 2-((E)-prop-1-en-1-yloxy)isoindoline-1,3-dione | 2-((1R,2S)-rel-2-methylcyclopropoxy)isoindoline-1,3-dione | 94 |
| 5 | 2-(1-methylvinyloxy)isoindoline-1,3-dione | 2-(1-methylcyclopropoxy)isoindoline-1,3-dione | 91 |
Note: This table is generated based on data presented in the referenced literature.
Phthalimide-Cleavage Conditions for Hydroxylamine Release
Following the successful cyclopropanation, the final step is the liberation of the O-cyclopropyl hydroxylamine from the phthalimide (B116566) protecting group. rsc.org This is achieved through standard phthalimide-cleavage conditions, most commonly using hydrazine (B178648) hydrate (B1144303). rsc.orgmasterorganicchemistry.com This reaction, known as the Gabriel synthesis, effectively removes the phthaloyl group to yield the primary amine, or in this case, the free hydroxylamine. masterorganicchemistry.com The resulting this compound free base was found to be volatile, so it is typically converted to its hydrochloride salt for improved stability and handling, allowing for the preparation of over eight grams of the target compound. rsc.org For ring-substituted derivatives, the free base was found to be non-volatile. nih.gov
Reductive Amination of Oximes
An alternative, though less specifically documented pathway for this compound, is the reductive amination of oximes. nih.govnih.gov This method represents a direct and efficient approach to synthesizing hydroxylamine derivatives in general. nih.govnih.gov The process involves the reduction of an oxime C=N double bond. wikipedia.org
However, this transformation presents significant challenges. Oximes can be difficult to reduce, and there is a high risk of over-reduction. nih.govnih.gov The reductive cleavage of the weak N-O bond is a common side reaction, leading to the formation of primary amines as undesired byproducts. nih.govnih.gov Therefore, achieving high chemoselectivity for the hydroxylamine product is crucial. nih.gov
Historically, platinum-based heterogeneous catalysts with hydrogen gas and a strong Brønsted acid were used. nih.gov More recent advancements have led to the development of metal-free and homogeneous transition-metal catalysts that exhibit higher turnover numbers. nih.govnih.gov For the synthesis of this compound, this would theoretically involve the selective reduction of cyclopropanecarboxaldehyde (B31225) oxime. Careful selection of the catalyst and reaction conditions would be paramount to prevent the cleavage of the N-O bond and formation of cyclopropylmethanamine.
O-Alkylation Strategies for Hydroxylamine Derivatives
The O-alkylation of hydroxylamine derivatives is a fundamental transformation for creating O-substituted hydroxylamines. A common and conventional approach involves the reaction of an alkyl halide, such as an alkyl bromide, with an N-protected hydroxylamine. nih.gov Reagents like N-hydroxyphthalimide or N-hydroxysuccinimide are frequently employed for this purpose in a method analogous to the Gabriel synthesis. nih.gov The resulting N-protected O-alkylhydroxylamine is then subjected to deprotection, typically using hydrazine, to liberate the desired O-alkylhydroxylamine. nih.gov
An alternative to the hazardous use of hydrazine involves N,N'-di-tert-butoxycarbonylhydroxylamine ((Boc)2NOH), which can be alkylated with alkyl bromides in the presence of a base, followed by acidic removal of the Boc protecting groups. nih.gov However, direct O-alkylation strategies for installing the cyclopropylmethyl group have presented difficulties. Attempts to synthesize this compound via direct O-cyclopropanation of N-Boc hydroxylamine using either bromocyclopropane with a strong base or through transition metal-catalyzed cross-coupling with cyclopropyl boronic acid were reported to be unsuccessful. rsc.org These challenges necessitated the development of a novel approach where the cyclopropane ring is formed via olefin cyclopropanation. rsc.org
Synthesis of Substituted and Functionalized this compound Derivatives
A robust and scalable synthetic route has been established, which begins with the Simmons-Smith-type cyclopropanation of 2-(vinyloxy)isoindoline-1,3-dione. rsc.org This key intermediate, 2-cyclopropoxyisoindoline-1,3-dione, serves as a stable precursor that can be deprotected to yield this compound, typically isolated as its hydrochloride salt for enhanced stability. rsc.orgnih.gov This platform allows for the synthesis of not only the parent compound but also a variety of substituted derivatives.
The synthesis of O-cyclopropyl hydroxylamines bearing substituents on the cyclopropane ring has been successfully achieved. rsc.orgnih.gov This is accomplished by starting with appropriately substituted 2-(vinyloxy)isoindoline-1,3-diones, which undergo efficient cyclopropanation. rsc.org This method is versatile, accommodating both aliphatic and aromatic substituents on the vinyl group, as well as di-substituted olefins, leading to a range of ring-substituted 2-cyclopropoxyisoindoline-1,3-dione products in high yields. rsc.org For instance, the substituted precursor 16b was successfully converted to the corresponding ring-substituted O-cyclopropyl hydroxylamine 17b in 78% yield following phthalimide cleavage. rsc.org Unlike the volatile free-base of the unsubstituted analogue, the ring-substituted product was found to be non-volatile under reduced pressure. rsc.org
| Compound | Substituent (R) | Yield (%) |
|---|---|---|
| 16b | Butyl | 85 |
| 16c | Phenyl | 89 |
| 16d | Methyl | 78 |
| 16e | Ethyl | 81 |
| 16f | Dimethyl | 91 |
| 16g | Cyclohexyl spiro | 88 |
Data sourced from a study on O-cyclopropyl hydroxylamine synthesis. rsc.org
The synthesized O-(cyclopropylmethyl)hydroxylamines are versatile building blocks that can be further functionalized at the nitrogen atom. rsc.orgnih.gov N-protection is readily accomplished using standard conditions to furnish the corresponding carbamates. For example, both the unsubstituted hydrochloride salt (17a ) and the ring-substituted free-base (17b ) have been converted to various N-protected derivatives, such as tert-butyl, methyl, ethyl, and benzyl (B1604629) cyclopropoxy-carbamates (18a-e ). rsc.org
Beyond protection, the nitrogen atom can be arylated to form N-aryl O-cyclopropyl hydroxamates. These compounds are key intermediates for subsequent rearrangement reactions. rsc.orgnih.gov
A significant advancement in the functionalization of these compounds is the development of metal-free N-arylation conditions. nih.govrsc.org This avoids potential contamination with transition metals and often leads to cleaner reactions. A facile and efficient protocol involves the reaction of N-protected O-cyclopropyl hydroxamates with diaryliodonium salts in the presence of a base. nih.gov In a typical procedure, an O-cyclopropyl hydroxamate is treated with a diaryliodonium salt and cesium carbonate in dry toluene, providing the desired N-arylated products in moderate to good yields. nih.gov This method has been successfully applied to a range of substrates, demonstrating its utility in generating structurally diverse N-aryl O-cyclopropyl hydroxamates. rsc.orgnih.gov
| Hydroxamate Precursor | Aryl Group | Protecting Group (PG) | Yield (%) |
|---|---|---|---|
| 18a | Phenyl | Boc | 82 |
| 18b | Phenyl | Cbz | 81 |
| 18c | 4-Methoxyphenyl | Boc | 85 |
| 18d | 4-Fluorophenyl | Boc | 75 |
| 18e | 2-Methylphenyl | Boc | Not Isolated |
Data represents yields for the N-arylation step. The N-arylated products with a methyl substituent on the aryl ring were not isolated but carried through to subsequent reactions. nih.gov
The free base of this compound has been noted to be volatile under vacuum. rsc.orgnih.gov To circumvent this issue and improve the compound's handling and storage properties, it is typically converted to its hydrochloride salt. The salt is a stable, white solid that is convenient for long-term storage and use in subsequent synthetic steps. rsc.orgnih.gov The formation of the hydrochloride salt is achieved after the deprotection of 2-cyclopropoxyisoindoline-1,3-dione. Following the removal of the phthalimide group with hydrazine hydrate, the resulting free base in an ether solution is treated with hydrochloric acid (as a solution in ether) to precipitate the desired this compound hydrochloride salt. nih.gov This gram-scale synthesis makes the stable form of the reagent readily accessible. rsc.orgnih.gov
This compound and its derivatives serve as potent aminating reagents, particularly as precursors for rsc.orgrsc.org-sigmatropic rearrangements. nih.govnih.gov When N-protected and N-arylated, these compounds become suitable substrates for base-mediated rearrangement cascades. nih.govrsc.org This process effectively transfers the nitrogen atom and associated functionality to an aromatic system, leading to the formation of complex N-heterocycles like tetrahydroquinolines. nih.gov In this context, the N-aryl O-cyclopropyl hydroxamate does not act as a simple aminating agent that delivers an -NH2 group, but rather as a sophisticated building block that enables the construction of a new heterocyclic ring through a cascade of bond-forming events initiated by the cleavage of the weak N-O bond. nih.govorganic-chemistry.org
Synthesis of N,O-Disubstituted and Trisubstituted Hydroxylamines
The synthesis of N,O-disubstituted and N,N,O-trisubstituted hydroxylamines represents a significant area of research due to the utility of these compounds as synthetic intermediates and their presence in various functional molecules. Methodologies for their preparation are diverse, often tailored to the specific substitution pattern desired. General strategies include the alkylation of hydroxylamine precursors, the reduction of oxime derivatives, and the stepwise functionalization of secondary amines. nih.govresearchgate.net
Historically, alkylation chemistry has been a cornerstone for preparing these compounds, frequently utilizing readily available starting materials like N-hydroxyphthalimide (NHPI) and hydroxylamine hydrochloride. nih.gov NHPI esters, in particular, are stable, inexpensive, and synthetically versatile precursors that can be used to generate alkyl radicals for a variety of coupling reactions. nih.govresearchgate.net Another powerful strategy for accessing both N,O-disubstituted and trisubstituted hydroxylamines is the reductive amination of O-monosubstituted hydroxylamines. nih.gov More recent advancements have focused on developing catalytic and more efficient routes, including the nickel-catalyzed asymmetric reduction of oximes and the stepwise reduction and substitution of O-acyl N,N-disubstituted hydroxylamines. nih.govacs.org
A novel and scalable synthetic route has been developed for O-cyclopropyl hydroxylamines, which have been shown to be bench-stable and practical precursors for synthesizing N-heterocycles. nih.govrsc.org This approach circumvents the challenges associated with direct O-cyclopropanation of protected hydroxylamines, such as O-alkylation with cyclopropyl bromide or transition metal-catalyzed cross-coupling, which proved unsuccessful. rsc.org The successful strategy hinges on the cyclopropanation of an olefin precursor, 2-(vinyloxy)isoindoline-1,3-dione. rsc.org This key intermediate is synthesized and then subjected to Simmons-Smith-type cyclopropanation conditions. rsc.org The resulting 2-cyclopropoxyisoindoline-1,3-dione is then cleaved using hydrazine hydrate to yield the target O-cyclopropyl hydroxylamine, which can be isolated as a hydrochloride salt. rsc.org This multi-step process has been successfully applied on a gram-scale. rsc.org
The synthesis of ring-substituted O-cyclopropyl N-hydroxyphthalimide derivatives has also been achieved with high yields using this methodology, demonstrating its versatility. rsc.org Various substituted 2-(vinyloxy)isoindoline-1,3-diones, including those with aliphatic or aromatic groups in the α- or β-positions, were effectively converted to their corresponding cyclopropoxy products. rsc.org
| Precursor (Vinyloxy Compound) | Product (Cyclopropoxy Compound) | Yield (%) |
|---|---|---|
| 2-(vinyloxy)isoindoline-1,3-dione | 2-(cyclopropoxy)isoindoline-1,3-dione | 78 |
| 2-(prop-1-en-2-yloxy)isoindoline-1,3-dione | 2-((1-methylcyclopropyl)oxy)isoindoline-1,3-dione | 85 |
| 2-((E)-prop-1-en-1-yloxy)isoindoline-1,3-dione | 2-((2-methylcyclopropyl)oxy)isoindoline-1,3-dione | 81 |
| 2-((E)-2-phenylvinyloxy)isoindoline-1,3-dione | 2-((2-phenylcyclopropyl)oxy)isoindoline-1,3-dione | 90 |
| 2-(2-phenylprop-1-en-2-yloxy)isoindoline-1,3-dione | 2-((1-methyl-2-phenylcyclopropyl)oxy)isoindoline-1,3-dione | 91 |
The resulting O-cyclopropyl hydroxylamines serve as valuable precursors for N,O-disubstituted derivatives through subsequent functionalization. nih.govrsc.org For instance, facile metal-free conditions have been identified for the N-arylation of these compounds, leading to N-aryl O-cyclopropyl hydroxamates. rsc.org These N,O-disubstituted products have been shown to efficiently undergo a one-pot acs.orgacs.org-sigmatropic rearrangement to furnish structurally diverse tetrahydroquinolines. rsc.org
For the synthesis of more complex N,N,O-trisubstituted hydroxylamines, a robust method developed by Crich involves the stepwise modification of N,N-disubstituted hydroxylamines. acs.orgacs.orgresearchgate.net This sequence provides access to a diverse range of trisubstituted products, including those with branching α- to the oxygen atom. acs.orgacs.org The general methodology can be outlined in several key steps:
Synthesis of N,N-Disubstituted Hydroxylamines : These are conveniently prepared by reacting secondary amines with dibenzoyl peroxide, followed by a reductive deacylation step using diisobutylaluminum hydride (DIBAL-H). acs.orgacs.org
Acylation : The N,N-disubstituted hydroxylamine is acylated to form an O-acyl-N,N-disubstituted hydroxylamine (also referred to as an N-acyloxyamine). acs.org
Two-Step Reduction/Substitution : The O-acyl derivative undergoes a partial reduction with DIBAL-H, followed by acetylation, to form an intermediate O-(α-acetoxyalkyl)hydroxylamine. acs.org This intermediate is then treated with a reducing agent like triethylsilane and a Lewis acid, or with various carbon nucleophiles (e.g., allyltributylstannane, silyl (B83357) enol ethers), to yield the final N,N,O-trisubstituted hydroxylamine. acs.orgacs.org
This stepwise approach allows for significant structural diversity in the final trisubstituted hydroxylamine products. acs.orgresearchgate.net
| Starting Material | Step 1: Reagents | Intermediate | Step 2: Reagents | Final Product Class |
|---|---|---|---|---|
| N,N-Disubstituted Hydroxylamine | R'CO₂H, DCC, DMAP | O-Acyl-N,N-disubstituted hydroxylamine | (i) DIBAL-H; (ii) Ac₂O, Py, DMAP | O-(α-Acetoxyalkyl)-N,N-disubstituted hydroxylamine |
| O-(α-Acetoxyalkyl)-N,N-disubstituted hydroxylamine | Et₃SiH, BF₃·OEt₂ | - | - | N,N,O-Trisubstituted Hydroxylamine |
| O-(α-Acetoxyalkyl)-N,N-disubstituted hydroxylamine | Carbon Nucleophile (e.g., Allyltributylstannane), BF₃·OEt₂ | - | - | N,N,O-Trisubstituted Hydroxylamine (with C-C bond formation) |
Precursors for Heterocycle Synthesis
O-cyclopropyl hydroxylamines are effective precursors for the synthesis of N-heterocycles through a di-heteroatom ethz.chethz.ch-sigmatropic rearrangement. nih.govdntb.gov.ua This reactivity is attributed to the combination of a readily cleavable N-O bond and a strained cyclopropane C-C bond, which can act as a three-carbon homoenolate equivalent. nih.gov When a π-system, such as a vinyl or aryl group, is attached to the nitrogen atom, the molecule is primed to undergo a homologous ethz.chethz.ch-sigmatropic rearrangement, leading to the formation of various substituted heterocycles. nih.govrsc.org
The utility of O-cyclopropyl hydroxylamines as precursors for nitrogen-containing heterocycles is rooted in their capacity to undergo ethz.chethz.ch-sigmatropic rearrangements. nih.govdntb.gov.ua This type of reaction is highly valued in organic synthesis for its efficiency and atom economy. nih.gov Inspired by cascade reactions like the Bartoli indole (B1671886) synthesis, which involves an N-aryl-O-vinylhydroxylamine intermediate, researchers proposed that the analogous and more stable O-cyclopropyl hydroxylamine could serve as a precursor for a variety of substituted heterocycles. nih.gov
The key transformation involves the derivatization of the O-cyclopropyl hydroxylamine at the nitrogen atom, followed by a rearrangement cascade. This process has been demonstrated to be a robust method for producing substituted heterocycles. nih.gov A scalable synthetic route to O-cyclopropyl hydroxylamines has been developed, making these precursors readily accessible for broader application in heterocycle synthesis. nih.govrsc.org
A significant application of O-cyclopropyl hydroxylamines is the synthesis of α-functionalized tetrahydroquinolines. nih.gov This is achieved by first N-arylating the O-cyclopropyl hydroxylamine precursor. The resulting N-aryl O-cyclopropyl hydroxamates efficiently undergo a one-pot cascade reaction under base-mediated conditions. nih.gov This cascade consists of a ethz.chethz.ch-sigmatropic rearrangement, followed by cyclization and rearomatization to furnish a structurally diverse set of substituted 2-hydroxy-tetrahydroquinolines. nih.gov
The reaction proceeds smoothly at room temperature in trifluoroethanol with triethylamine as the base. nih.gov This method has been used to synthesize a variety of substituted tetrahydroquinolines with yields ranging from good to excellent. nih.gov
| Entry | Substituent on N-Aryl Group | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| 1 | 4-OMe | 6 | 94 |
| 2 | 4-Me | 6 | 93 |
| 3 | 3-OMe | 6 | 94 |
| 4 | 2-OMe | 12 | 85 |
| 5 | 4-F | 12 | 91 |
| 6 | 4-Cl | 12 | 88 |
| 7 | 4-Br | 12 | 87 |
| 8 | 4-CF3 | 24 | 75 |
| 9 | 3,5-di-Me | 6 | 95 |
| 10 | 2,4-di-F | 12 | 89 |
The successful synthesis of tetrahydroquinolines from N-arylated derivatives suggests a broader potential for O-cyclopropyl hydroxylamines in heterocycle synthesis. nih.govrsc.org It is envisioned that other derivatives, such as N-vinyl or N-acyl O-cyclopropyl hydroxylamines, could also undergo ethz.chethz.ch-sigmatropic rearrangements. nih.govrsc.org This would, in turn, afford a variety of different heterocyclic structures, further expanding the synthetic utility of this class of compounds. nih.govrsc.org The ability to further derivatize the O-cyclopropyl hydroxylamine core makes these compounds valuable homologues of the more reactive and transient precursors typically used in ethz.chethz.ch-rearrangements involving N-O bond cleavage. nih.gov
Amination and Functionalization of Organic Substrates
The hydroxylamine functional group, present in this compound, is a versatile moiety for the introduction of nitrogen into organic molecules. Hydroxylamine-derived reagents are increasingly used for the direct synthesis of amines and for the aminofunctionalization of unsaturated systems, offering efficient routes to valuable nitrogen-containing compounds. ethz.chnih.gov
Hydroxylamine-derived reagents have been developed for the direct installation of secondary and tertiary amine functionalities. ethz.ch This approach is particularly valuable as these structural motifs are common in pharmaceuticals and other biologically active molecules. ethz.ch New families of N-alkyl-hydroxylamine reagents have been designed to introduce medicinally relevant amine groups, such as methylamine, morpholine, and piperazine. ethz.chsemanticscholar.org These reagents can be used in iron-catalyzed aminochlorination reactions of alkenes to directly synthesize unprotected secondary and tertiary 2-chloroamines under mild conditions. ethz.ch This methodology avoids the need for protecting groups, which improves step efficiency and atom economy in the synthesis of complex amines. nih.gov
Intermolecular aminofunctionalizations of alkenes are powerful methods for preparing densely functionalized aliphatic amines from simple starting materials. ethz.ch O-alkyl hydroxylamines are implicated in this class of reactions. For example, the Cope-type hydroamination provides a metal- and acid-free method for the intermolecular hydroamination of alkenes using N-alkylhydroxylamines. nih.gov This reaction can be used with various alkenes, including strained systems and vinylarenes, to produce N-alkylhydroxylamines. nih.gov
Furthermore, iron-catalyzed aminative difunctionalization reactions of alkenes using hydroxylamine-derived reagents allow for the synthesis of secondary and tertiary alkylamines. ethz.chsemanticscholar.org These reactions demonstrate excellent functional group tolerance and can be applied to a broad scope of alkenes. ethz.ch Besides aminochlorination, these reagents show potential in other transformations like aminoazidation and aminohydroxylation, highlighting their broad utility in developing novel amination reactions. ethz.chsemanticscholar.org
1 Integration of the Cyclopropyl Scaffold into Bioactive Molecules and Drug Design
The cyclopropyl group is a highly valued "privileged scaffold" in medicinal chemistry, and this compound serves as a key building block for its introduction into potential drug candidates. The incorporation of a cyclopropyl ring can profoundly and beneficially influence the pharmacological properties of a molecule. Its rigid, three-dimensional structure provides conformational constraint, which can lock the molecule into a bioactive conformation and lead to an entropically more favorable binding to its biological target.
Key advantages of integrating the cyclopropyl moiety include:
Enhanced Potency: The rigid nature of the ring can optimize the orientation of pharmacophoric groups, leading to stronger interactions with the target receptor or enzyme.
Increased Metabolic Stability: The C-H bonds on a cyclopropyl ring are stronger than those in aliphatic chains. This increased bond strength makes the ring less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, which can increase the half-life of a drug.
Reduced Off-Target Effects: By locking the molecule into a more specific conformation, the cyclopropyl group can reduce binding to unintended biological targets, thereby minimizing off-target side effects.
Modulation of Physicochemical Properties: The cyclopropyl group can alter a molecule's lipophilicity and pKa, which are critical parameters for absorption, distribution, metabolism, and excretion (ADME) profiles.
| Property Enhanced by Cyclopropyl Scaffold | Rationale |
| Potency | Conformational restriction leads to a more favorable binding entropy and optimal orientation of functional groups. |
| Metabolic Stability | Higher C-H bond dissociation energy reduces susceptibility to CYP450-mediated oxidation. |
| Target Specificity | Rigid structure can decrease binding to off-target proteins, reducing side effects. |
| Brain Permeability | Can improve properties that facilitate crossing the blood-brain barrier. |
| Plasma Clearance | Increased metabolic stability can lead to decreased plasma clearance. |
2 Development of Functionalized Chiral Tertiary Amines
This compound is a valuable precursor for the synthesis of complex, functionalized chiral amines, particularly N-heterocycles. Research has demonstrated that N-arylated O-cyclopropyl hydroxamates, which can be readily prepared from O-cyclopropyl hydroxylamines, are excellent substrates for chemrxiv.orgchemrxiv.org-sigmatropic rearrangements. rsc.orgdntb.gov.uanih.gov
This transformation proceeds through a one-pot cascade reaction involving the rearrangement, followed by cyclization and rearomatization, to furnish structurally diverse and highly substituted tetrahydroquinolines. rsc.orgnih.gov Tetrahydroquinolines are a prominent class of chiral tertiary amines found in numerous natural products and pharmaceuticals. The reaction is efficient and operates under base-mediated conditions, avoiding the need for expensive metal catalysts. nih.gov The ability to use various substituted O-cyclopropyl hydroxylamines and N-arylation partners allows for the creation of a library of α-functionalized tetrahydroquinolines, demonstrating the utility of this compound as a versatile building block for complex chiral amine synthesis. dntb.gov.uanih.gov
| Starting Material | Product Class | Key Transformation | Significance |
| N-Arylated O-cyclopropyl hydroxamate | Substituted Tetrahydroquinolines | chemrxiv.orgchemrxiv.org-Sigmatropic Rearrangement | Access to a diverse library of chiral tertiary amines and N-heterocycles. |
Advanced Characterization and Theoretical Studies
Spectroscopic and Analytical Methodologies for Structural Elucidation
A combination of spectroscopic and chromatographic methods is essential for the unambiguous confirmation of the molecular structure of O-(cyclopropylmethyl)hydroxylamine and for quantifying its purity.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of this compound, providing detailed information about the hydrogen and carbon atomic environments.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. Based on the structure (C₃H₅-CH₂-O-NH₂), the following proton signals are predicted. The methylene (B1212753) protons (-CH₂-) adjacent to the oxygen atom are expected to appear as a doublet, shifted downfield due to the oxygen's electron-withdrawing effect. The methine proton (-CH-) of the cyclopropyl (B3062369) group would appear as a multiplet, as would the methylene protons (-CH₂-) within the cyclopropyl ring. The amine protons (-NH₂) typically appear as a broad singlet.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments. For this compound, three distinct signals are anticipated: one for the methylene carbon (-CH₂-) attached to the oxygen, one for the methine carbon (-CH-) of the cyclopropyl group, and one for the two equivalent methylene carbons (-CH₂-) within the cyclopropyl ring.
2D NMR Spectroscopy: Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are invaluable for confirming assignments. drugbank.comnih.gov An HSQC experiment correlates the ¹H and ¹³C spectra, showing direct one-bond connections between protons and the carbons they are attached to. youtube.com This would definitively link the proton signals to their corresponding carbon signals, confirming the -CH₂-O- connectivity and the structure of the cyclopropyl ring. nih.govyoutube.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges and substituent effects.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | ¹H Multiplicity |
| -CH₂-O | ~3.5-3.7 | ~75-80 | Doublet (d) |
| -NH₂ | Broad singlet | N/A | Singlet (s, broad) |
| Cyclopropyl -CH | ~0.9-1.2 | ~8-15 | Multiplet (m) |
| Cyclopropyl -CH₂ | ~0.2-0.6 | ~3-8 | Multiplet (m) |
Mass Spectrometry Techniques (MS, HRMS, LC-MS)
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing fragmentation patterns.
Mass Spectrometry (MS): In a typical electron ionization (EI) mass spectrum, this compound (molar mass: 87.12 g/mol ) would exhibit a molecular ion peak (M⁺) at m/z = 87. nih.gov Key fragmentation pathways would likely involve the cleavage of the C-C bond of the cyclopropylmethyl group or the C-O bond, leading to characteristic fragment ions.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula. The exact mass of this compound (C₄H₉NO) is 87.0684 Da. nih.gov This precise measurement distinguishes it from other compounds with the same nominal mass.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.gov This technique is particularly useful for analyzing this compound in complex mixtures, confirming its presence and purity. Derivatization with agents that enhance ionization can sometimes be employed to improve sensitivity in LC-MS analysis. nih.gov
Table 2: Key Mass Spectrometry Data for this compound
| Parameter | Value | Technique |
| Chemical Formula | C₄H₉NO | - |
| Molar Mass | 87.12 g/mol | - |
| Nominal Mass (M⁺) | 87 m/z | MS |
| Exact Mass | 87.0684 Da | HRMS |
Infrared (IR) and Ultraviolet (UV) Spectroscopy
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to vibrational transitions. For this compound, characteristic absorption bands would include N-H stretching from the amine group (typically a broad doublet around 3300-3250 cm⁻¹), C-H stretching from the cyclopropyl and methylene groups (around 3100-2850 cm⁻¹), and C-O stretching (around 1200-1000 cm⁻¹).
Ultraviolet (UV) Spectroscopy: UV spectroscopy measures the absorption of UV light by a molecule, which is primarily dependent on the presence of chromophores (electron-absorbing groups). This compound lacks extensive conjugation or aromatic rings, meaning it does not possess a strong chromophore. Therefore, it is expected to exhibit only weak absorption at very short wavelengths (below 220 nm) and would be challenging to detect and quantify by UV spectroscopy alone without derivatization. researchgate.net
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of pharmaceutical intermediates and active substances and for detecting impurities.
Due to its lack of a strong UV chromophore, direct UV detection of this compound at trace levels is difficult. nih.gov A common strategy for analyzing similar compounds like hydroxylamine (B1172632) involves pre-column or post-column derivatization to attach a UV-active moiety. researchgate.netbiomedgrid.com For instance, derivatization with an aromatic aldehyde could form a stable oxime derivative with strong UV absorbance, allowing for sensitive detection. biomedgrid.com
A typical reversed-phase HPLC method would utilize a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. humanjournals.com Method validation according to ICH guidelines would ensure specificity, linearity, accuracy, and precision for reliable purity analysis and impurity profiling. biomedgrid.com
Computational Chemistry and Mechanistic Insights
Theoretical calculations complement experimental data by providing a deeper understanding of molecular properties and reaction mechanisms at the atomic level.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. It can be applied to this compound to predict its geometry, spectroscopic properties, and reactivity.
By performing DFT calculations, one can model the reaction pathways for the synthesis or degradation of this compound. These calculations can determine the energies of reactants, products, and, crucially, the transition states that connect them. This information allows for the determination of activation barriers, providing insight into reaction kinetics and mechanisms. For example, DFT could be used to explore the mechanism of its formation from cyclopropylmethyl halide and a hydroxylamine source, helping to optimize reaction conditions. Furthermore, computational vibrational analysis can predict IR and Raman spectra, which can be compared with experimental data to confirm structural assignments. nih.gov
Modeling of Potential Energy Surfaces and Transition States
The study of a molecule's potential energy surface (PES) is fundamental to understanding its reactivity and the pathways of chemical reactions. For this compound, computational chemistry methods, especially Density Functional Theory (DFT), are employed to map out the energy landscape associated with various molecular transformations. numberanalytics.com This involves calculating the energy of the molecule at numerous geometric arrangements to identify energy minima, which correspond to stable reactants and products, and saddle points, which represent transition states.
A transition state is the highest energy point along the lowest energy path between a reactant and a product. Identifying the structure and energy of transition states is crucial for determining the kinetics of a reaction, such as the ring-opening of the cyclopropyl group. For instance, in related cyclopropylamine (B47189) systems, theoretical analyses have been performed using methods like B3LYP to model the transition states of ring expansion reactions. nih.gov These models reveal the specific atomic motions and electronic redistributions that occur during the reaction, providing a calculated energy barrier that dictates the reaction rate. nih.gov Computational studies on similar reactions have shown that the rate-determining step can be pinpointed by locating the highest-energy transition state on the PES. numberanalytics.com
| Concept | Description | Relevance to this compound |
| Potential Energy Surface (PES) | A multidimensional surface that describes the potential energy of a molecule as a function of its geometry. | Maps stable conformations and reaction pathways, such as ring-opening or bond rotation. |
| Transition State | The highest energy point on the reaction coordinate, representing the energy barrier to a reaction. | Determines the rate of chemical processes like ring expansion or fragmentation. |
| Density Functional Theory (DFT) | A quantum mechanical modeling method used to investigate the electronic structure of many-body systems. numberanalytics.com | A common and accurate method for calculating the PES and locating transition states for the molecule. numberanalytics.com |
Molecular Dynamics and Monte Carlo Simulations for Conformational Analysis
This compound can adopt various three-dimensional shapes, or conformations, due to the rotation around its single bonds. Understanding this conformational landscape is essential as the molecule's shape influences its physical properties and interactions. Molecular Dynamics (MD) and Monte Carlo (MC) simulations are powerful computational techniques used to explore these possibilities.
MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion, offering a view of the molecule's dynamic behavior. nih.gov This allows researchers to observe transitions between different conformations and determine their relative stabilities. MC simulations, on the other hand, generate a multitude of random conformations and use statistical criteria to accept or reject them, effectively mapping the conformational space. For molecules containing flexible linkages and functional groups like hydroxylamines, these simulations can reveal preferred orientations and intramolecular interactions, such as hydrogen bonding. nih.gov The analysis can identify the most populated (lowest energy) conformers, which are critical for understanding how the molecule might fit into a binding site or react with other species.
| Simulation Technique | Principle | Application to this compound |
| Molecular Dynamics (MD) | Simulates the physical movements of atoms and molecules based on classical mechanics and a force field. nih.gov | Reveals time-dependent conformational changes, flexibility, and vibrational motions. |
| Monte Carlo (MC) | Uses random sampling to generate a large ensemble of molecular configurations to calculate thermodynamic properties. | Explores a wide range of possible conformations to identify the most stable structures. |
| Conformational Analysis | The study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.gov | Determines the preferred 3D shape and structural flexibility of the molecule. |
Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches for Complex Systems
When studying this compound within a larger, more complex environment, such as in solution or interacting with a biological macromolecule, full quantum mechanical calculations can be computationally prohibitive. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a solution by partitioning the system into two regions. q-chem.comnih.gov
In a typical QM/MM setup, the chemically active part of the system—for instance, the this compound molecule itself—is treated with a high-accuracy QM method. nih.govq-chem.com The surrounding environment, such as solvent molecules or a protein active site, is described using a less computationally demanding MM force field. q-chem.com This approach allows for an accurate description of the electronic changes in the reactive center while efficiently accounting for the influence of the larger environment.
There are different schemes for how the QM and MM regions interact. In a mechanical embedding scheme, the QM region's electron density is not influenced by the MM region's charges, but their interaction is calculated at the MM level. q-chem.com In a more advanced electronic embedding scheme, the QM calculation is performed in the presence of the electrostatic field generated by the MM atoms, allowing the QM wavefunction to be polarized by the environment. q-chem.comnih.gov This is crucial for accurately modeling reactions where charge separation or redistribution occurs. Such methods are invaluable for simulating enzymatic reactions or the behavior of molecules at interfaces. nih.govwwu.edu
| QM/MM Approach | Description | Advantage for Complex Systems |
| ONIOM Model | A popular QM/MM implementation that treats a high-priority layer (QM) and a low-priority layer (MM) with different levels of theory. nih.govq-chem.com | Balances accuracy and computational cost, making large systems tractable. |
| Mechanical Embedding | The QM and MM regions interact via MM force field terms, without direct electrostatic influence on the QM wavefunction. q-chem.com | Simple and computationally efficient. |
| Electronic Embedding | The QM calculation includes the electrostatic potential of the MM atoms, allowing the QM electron density to be polarized. q-chem.com | Provides a more realistic description of electrostatic interactions between the molecule and its environment. |
Theoretical Analysis of Ring Expansion Processes
The cyclopropylmethyl moiety is renowned for its tendency to undergo rapid ring-opening reactions, a process driven by the release of the significant strain energy (approximately 27 kcal/mol) stored in the three-membered ring. nih.govpsu.edu Theoretical analysis is essential to understand the mechanism and energetics of such processes. The ring-opening of a cyclopropylmethyl radical to form a but-3-enyl radical is an extremely fast and often irreversible process, making the cyclopropylmethyl group a useful probe for radical reaction mechanisms. psu.edu
Theoretical studies on analogous systems, like the silver-ion-induced ring expansion of 1-hydroxycyclopropylamines, provide critical insights. nih.gov Using DFT calculations, researchers can model the entire reaction pathway, including the transition state. These studies have shown that specific frontier molecular orbital (HOMO-LUMO) interactions between the cyclopropane (B1198618) ring and other parts of the molecule are crucial for lowering the activation energy barrier. nih.gov In the silver-assisted case, the metal ion helps extrude a leaving group, which in turn alters the molecular orbitals to facilitate the ring-opening. nih.gov This theoretical framework allows for the prediction of how substituents on the ring or changes in the reaction conditions might facilitate or hinder ring expansion. Computational studies have demonstrated that the barrier to ring expansion can be significantly influenced by substituents that stabilize charge buildup in the transition state. researchgate.net
Electronic Structure Studies
Electronic structure studies investigate how electrons are distributed within a molecule, which fundamentally determines its properties and reactivity. For this compound, these analyses can clarify the nature of its chemical bonds, lone pairs, and orbital energies.
Advanced computational methods are used to perform these analyses:
Frontier Molecular Orbital (FMO) Analysis : This involves examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of the HOMO are related to the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity. As seen in ring-expansion studies, stabilizing interactions between these orbitals are key to facilitating chemical reactions. nih.gov
Natural Bond Orbital (NBO) Analysis : This method localizes the complex molecular orbitals into a more intuitive picture of chemical bonds, lone pairs, and atomic charges. mdpi.com For this compound, NBO analysis can quantify the hybridization of atoms, the delocalization of electrons, and the strength of specific bonds, offering a detailed view of its electronic makeup.
Quantum Theory of Atoms in Molecules (QTAIM) : This rigorous theory analyzes the topology of the electron density to define atoms within a molecule and characterize the chemical bonds between them based on properties at a specific point between the nuclei (the bond critical point). mdpi.com This can precisely describe the nature of the strained C-C bonds in the cyclopropyl ring.
These electronic structure studies provide a detailed, quantitative picture that complements the more dynamic information obtained from MD or QM/MM simulations.
Future Research Directions and Perspectives in the Chemistry of O Cyclopropylmethyl Hydroxylamine
The unique structural and electronic properties of O-(cyclopropylmethyl)hydroxylamine, stemming from the combination of a reactive hydroxylamine (B1172632) moiety and a strained cyclopropyl (B3062369) group, position it as a versatile building block in modern organic synthesis. Future research is poised to build upon its known reactivity, expanding its utility through innovative synthetic strategies, novel reaction discovery, and integration with cutting-edge chemical technologies.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing O-(cyclopropylmethyl)hydroxylamine, and how can purity be validated?
- Methodology : The compound is often synthesized via coupling reactions, such as using bromo-tris(pyrrolidino)phosphonium hexafluorophosphate (PyBrOP) to couple aryl anthranilic acid intermediates with this compound in tetrahydrofuran (THF) . Key variables include reaction temperature (room temperature to 60°C), stoichiometric ratios, and catalyst selection. Purity validation requires HPLC (≥98% purity) and NMR (to confirm absence of cyclopropylmethyl group degradation byproducts) .
Q. How can researchers mitigate instability issues during storage and handling of this compound derivatives?
- Methodology : Store the compound as a hydrochloride salt at −20°C under inert gas (argon) to prevent oxidation. Use desiccants to avoid hygroscopic degradation. For handling, employ gloveboxes or Schlenk lines under anhydrous conditions. Stability assessments should include periodic FT-IR analysis to monitor N–O bond integrity .
Q. What analytical techniques are most effective for characterizing this compound in complex mixtures?
- Methodology : Derivatization with agents like o-(2,3,4,5,6-pentafluorobenzyl)-hydroxylamine followed by GC-MS enables trace detection in biological or environmental samples . For structural confirmation, use high-resolution mass spectrometry (HRMS) combined with - and -NMR to resolve cyclopropylmethyl group signals (δ ~0.5–1.5 ppm) .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic coupling reactions?
- Methodology : The hydroxylamine group acts as a nucleophile, attacking electrophilic centers (e.g., carbonyl carbons in aryl anthranilic acids). Computational studies (DFT) can model transition states, focusing on steric effects from the cyclopropylmethyl group. Compare kinetics with analogs like O-(cyclobutylmethyl)hydroxylamine to isolate steric vs. electronic contributions .
Q. How do conflicting data on coupling efficiencies with PyBrOP vs. EDC/NHS arise, and how should researchers resolve them?
- Methodology : PyBrOP may favor anhydrous, non-polar solvents (THF), while EDC/NHS performs better in aqueous buffers. Contradictions often stem from solvent polarity effects on intermediate carbodiimide stability. Systematic optimization should include solvent screens (e.g., DMF vs. THF) and kinetic monitoring via -NMR for fluorine-containing analogs .
Q. What strategies enable the use of this compound in cross-disciplinary applications (e.g., materials science or enzymology)?
- Methodology : In materials science, its hydroxylamine moiety can functionalize graphene oxide surfaces via Schiff-base reactions. For enzymology, investigate its role as a competitive inhibitor of flavin-containing monooxygenases (FMOs) by measuring values via Lineweaver-Burk plots .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for this compound derivatives?
- Methodology : Yields vary due to cyclopropane ring strain sensitivity to acidic/basic conditions. Re-evaluate reaction pH (maintain pH 7–8) and use protecting groups (e.g., tert-butyloxycarbonyl) for the hydroxylamine moiety. Validate reproducibility via triplicate experiments with error bars in yield plots .
Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
